molecular formula C8H11O3P B1617060 (3,4-Dimethylphenyl)phosphonic acid CAS No. 53104-47-5

(3,4-Dimethylphenyl)phosphonic acid

Cat. No.: B1617060
CAS No.: 53104-47-5
M. Wt: 186.14 g/mol
InChI Key: URNJCFQYNKGNLX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing phosphonic acids, including (3,4-Dimethylphenyl)phosphonic acid, involves the dealkylation of dialkyl phosphonates. This process typically uses concentrated hydrochloric acid in an aqueous solution at reflux conditions . Another method involves the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of phosphonic acids often employs large-scale hydrolysis of dichlorophosphine or dichlorophosphine oxide, or the oxidation of phosphinic acid . These methods are chosen for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethylphenyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Phosphoric acid: H₃PO₄

    Phosphinic acid: H₂PO₂H

    Sulfonic acid: R-SO₃H

Comparison: (3,4-Dimethylphenyl)phosphonic acid is unique due to its specific structural features, such as the 3,4-dimethylphenyl group, which imparts distinct chemical properties and reactivity. Compared to phosphoric and phosphinic acids, it has a more complex structure, leading to different applications and mechanisms of action .

Properties

IUPAC Name

(3,4-dimethylphenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O3P/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNJCFQYNKGNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)P(=O)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303212
Record name (3,4-dimethylphenyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53104-47-5
Record name NSC157372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157372
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-dimethylphenyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Xylylphosphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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